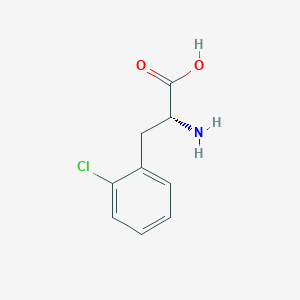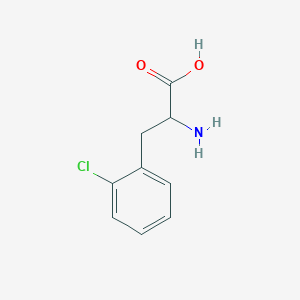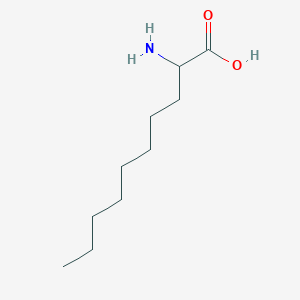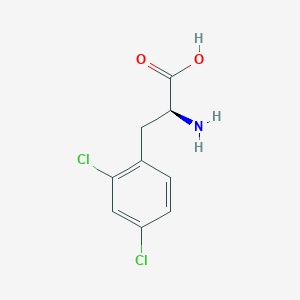
2,4-Dichloro-L-phenylalanine
概要
説明
2,4-Dichloro-L-phenylalanine is a chemical compound with the molecular formula C9H9Cl2NO2 . It is a derivative of phenylalanine, an amino acid commonly found in proteins .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-L-phenylalanine consists of a phenylalanine backbone with two chlorine atoms attached to the phenyl ring . The IUPAC name for this compound is (2S)-2-amino-3-(2,4-dichlorophenyl)propanoic acid .
Physical And Chemical Properties Analysis
2,4-Dichloro-L-phenylalanine has a molecular weight of 234.08 g/mol . Other physical and chemical properties specific to this compound are not detailed in the available literature.
科学的研究の応用
Enhancement of L-Phenylalanine Production : Research on improving the production of L-Phenylalanine in E. coli identified key enzymes in the shikimate pathway. Increasing concentrations of certain enzymes significantly boosted phenylalanine yield. This has implications for the food and medicinal applications of L-Phenylalanine (Ding et al., 2016).
Photocatalytic Degradation of Phenylalanine : A study on the photocatalytic degradation of Phenylalanine using TiO2 suspensions showed no correlation between dark adsorption and photocatalytic degradation. This research provides insight into the degradation of amino acids and the formation of odorous compounds after chlorination (Elsellami et al., 2010).
Metabolic Engineering for L-Phenylalanine Production : Genetic engineering of E. coli was explored to enhance L-Phenylalanine biosynthesis. Modifying the transcription factor TyrR and optimizing certain metabolic pathways resulted in increased L-Phenylalanine production (Liu et al., 2018).
Novel Fluorescent α-Amino Acid : The development of a novel fluorescent α-amino acid, 4-phenanthracen-9-yl-l-phenylalanine, was reported. This amino acid, emitting greenish blue light, has potential applications in research, biotechnology, and the pharmaceutical industry (Gupta et al., 2020).
Increasing L-Phenylalanine Yield via Metabolic Engineering : A study showed that metabolic engineering and protein evolution can increase the yield of L-Phenylalanine synthesized from glucose in E. coli. This has significant implications for industrial microbial synthesis of L-Phenylalanine (Báez-Viveros et al., 2004).
Role of Phenylalanine Ammonia Lyase : Phenylalanine ammonia lyase, which catalyzes the conversion of L-Phenylalanine to trans-cinnamic acid, has significant clinical, industrial, and biotechnological applications. It can be used in the production of L-Phenylalanine and as a treatment for phenylketonuria (MacDonald & D'Cunha, 2007).
Large-Scale Bioreactor Production of L-Phenylalanine : Engineering E. coli for economical production of L-Phenylalanine in large-scale bioreactors was explored. This study is crucial for large-scale production processes in the pharmaceutical and food industries (Bang et al., 2021).
Ion-Exchange Equilibrium in L-Phenylalanine Purification : A modified Donnan ion-exchange model was established for the purification of L-Phenylalanine, which is crucial for its use in food, pharmaceutical, and nutrition industries (Wu et al., 2016).
Electrochemical Sensors for Phenylalanine Detection : The development of electrochemical sensors and biosensors for phenylalanine detection has implications for diagnosing phenylketonuria and monitoring health status (Dinu & Apetrei, 2020).
Chiral Fluorescent Sensor for Phenylalanine : A chiral fluorescent sensor for enantioselective recognition of D- and L-Phenylalanine was developed, highlighting the importance of phenylalanine in biological processes and as a chiral intermediate (Zhang et al., 2022).
Safety And Hazards
将来の方向性
While specific future directions for 2,4-Dichloro-L-phenylalanine are not mentioned in the available literature, research into phenylalanine derivatives is a hot topic in drug research . These compounds have potential industrial and pharmaceutical applications, including their role as potential enzyme inhibitors and therapeutic agents .
特性
IUPAC Name |
(2S)-2-amino-3-(2,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHQTNKPTXDNRM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375802 | |
| Record name | L-2,4-Dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-L-phenylalanine | |
CAS RN |
111119-36-9 | |
| Record name | L-2,4-Dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




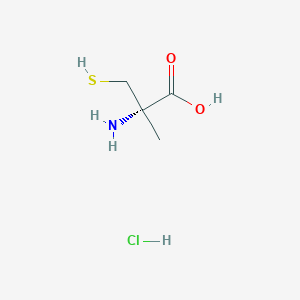

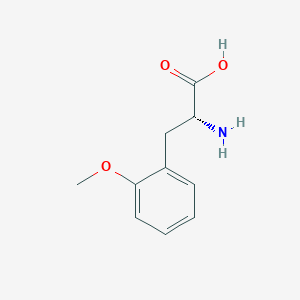



![2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B556772.png)


